molecular formula C10H19ClN2O B1528959 N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride CAS No. 137858-61-8

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride

Cat. No.: B1528959
CAS No.: 137858-61-8
M. Wt: 218.72 g/mol
InChI Key: BOUVNEUTAFESQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride involves the reaction of 2-(1-pyrrolidinyl)cyclohexanone with hydroxylamine hydrochloride in ethanol . The reaction conditions typically include:

    Reagents: 2-(1-pyrrolidinyl)cyclohexanone, hydroxylamine hydrochloride

    Solvent: Ethanol

    Temperature: Room temperature

    Yield: Approximately 88%

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted pyrrolidine derivatives

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine
  • N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrobromide
  • N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydroiodide

Uniqueness

N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its hydrobromide and hydroiodide counterparts .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride in academic settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclohexane ring functionalization, pyrrolidine substitution, and hydroxylamine conjugation. A common approach is to start with cyclohexanone derivatives, followed by condensation with pyrrolidine under acidic conditions, and subsequent hydroxylamine hydrochloride addition. Reaction intermediates should be purified via column chromatography, and final products characterized by NMR and mass spectrometry. Stability during synthesis requires inert atmospheres (e.g., nitrogen) due to the compound’s sensitivity to moisture and oxidation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR to confirm proton and carbon environments, particularly the cyclohexylidene and pyrrolidine moieties.
  • FT-IR to identify functional groups (e.g., N–H stretches in hydroxylamine at ~3300 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as seen in structurally similar hydrochloride salts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to EC Regulation No. 1272/2008 (CLP) guidelines for hydrochlorides. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and skin irritation. Store in airtight containers at 2–8°C, avoiding light exposure. Emergency measures include immediate rinsing with water for eye/skin contact and ethanol for spill neutralization .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to predict transition states and reaction energetics. Tools like the ICReDD framework integrate reaction path searches with experimental validation, reducing trial-and-error approaches. For example, simulate the cyclohexane-pyrrolidine condensation step to identify optimal catalysts (e.g., Lewis acids) and solvent systems (e.g., dichloromethane vs. THF) .

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Methodological Answer : Systematic variation of experimental conditions (pH, temperature, ionic strength) can clarify discrepancies. For instance:

  • Conduct solubility studies in DMSO, water, and ethanol using UV-Vis spectroscopy.
  • Compare thermal stability via TGA/DSC under inert vs. ambient atmospheres.
  • Cross-reference findings with structurally analogous hydrochlorides (e.g., Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride) to identify trends in salt stability .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Employ:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in enzyme active sites.
  • In vitro assays (e.g., enzyme inhibition kinetics) to validate computational predictions. For example, test inhibition of monoamine oxidases (MAOs) given the hydroxylamine group’s redox activity .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Optimize parameters via design of experiments (DoE):

  • Vary reaction time, temperature, and stoichiometry in small batches.
  • Implement continuous-flow reactors for precise control of exothermic steps (e.g., hydrochloride salt formation).
  • Use preparative HPLC for large-scale purification, monitoring for by-products like N-desmethyl derivatives .

Q. What methodologies validate the compound’s role in novel reaction mechanisms (e.g., radical or photochemical reactions)?

  • Methodological Answer :

  • EPR spectroscopy to detect radical intermediates during hydroxylamine-mediated reactions.
  • Time-resolved fluorescence or laser flash photolysis to study photodegradation pathways.
  • Compare kinetic isotope effects (KIEs) in deuterated vs. protonated solvents to distinguish between ionic and radical mechanisms .

Q. Data Management and Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s spectroscopic properties?

  • Methodological Answer :

  • Replicate experiments using standardized protocols (e.g., identical NMR solvent systems).
  • Collaborate with multiple labs for inter-laboratory validation.
  • Publish raw datasets in repositories like PubChem or Zenodo for transparency .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate with ANOVA for inter-group variability and bootstrap resampling for confidence intervals. Cross-validate findings with orthogonal assays (e.g., cell viability vs. enzymatic activity) .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylcyclohexylidene)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h10,13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUVNEUTAFESQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
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N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
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N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
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N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
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N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride
Reactant of Route 6
N-[2-(pyrrolidin-1-yl)cyclohexylidene]hydroxylamine hydrochloride

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